2,5-Dichloro-3-cyclopropoxypyridine
Description
2,5-Dichloro-3-cyclopropoxypyridine is a halogenated pyridine derivative characterized by chlorine substituents at the 2- and 5-positions of the pyridine ring and a cyclopropoxy group (-O-cyclopropyl) at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2,5-dichloro-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
DQQOBOPCTMMNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-cyclopropoxypyridine typically involves the alkoxylation of 2-chloropyridine or 2-bromopyridine in the presence of a base at elevated temperatures. This is followed by chlorination with gaseous chlorine at ambient temperatures in an aqueous suspension . The reaction conditions are carefully controlled to ensure the formation of the desired isomer.
Industrial Production Methods: In industrial settings, the production of 2,5-Dichloro-3-cyclopropoxypyridine may involve large-scale alkoxylation and chlorination processes. The use of catalysts and emulsifiers can enhance the efficiency and yield of the reaction. The final product is often purified through crystallization from an alcohol-water mixture .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organoboronic acids in Suzuki-Miyaura cross-coupling reactions, often catalyzed by palladium acetate in aqueous media.
Oxidation and Reduction: Typical reagents for oxidation might include peroxides or other oxidizing agents, while reduction could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyridines .
Scientific Research Applications
2,5-Dichloro-3-cyclopropoxypyridine has several applications in scientific research:
Mechanism of Action
The specific mechanism of action for 2,5-Dichloro-3-cyclopropoxypyridine is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets and pathways. For instance, pyridine derivatives can act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Key analogs for comparison include compounds with variations in substituent type, position, or ring structure. Below is an analysis based on available data from diverse sources:
Substituent Position and Electronic Effects
- 2,5-Dichloro-3-fluoropyridine (CAS 103999-77-5): Replacing the cyclopropoxy group with fluorine reduces steric hindrance but increases electronegativity. Fluorine’s strong electron-withdrawing effect enhances the pyridine ring’s electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. Safety Note: 2,5-Dichloro-3-fluoropyridine is classified as 100% pure under GHS standards, with hazards requiring specialized handling .
- This increases solubility in polar solvents but reduces stability under acidic conditions. The amino group also enables participation in coupling reactions (e.g., Buchwald-Hartwig), which are less feasible with the cyclopropoxy variant .
Steric and Metabolic Considerations
2,3-Dichloropyridine (CAS 2402-77-9):
Lacking the 3-cyclopropoxy group, this compound has a lower molecular weight (147.98 g/mol) and melting point (65–67°C) compared to 2,5-Dichloro-3-cyclopropoxypyridine (estimated higher mp due to steric bulk). The absence of the bulky substituent enhances its reactivity in cross-coupling reactions but may reduce metabolic resistance .5-Chloro-2-methoxynicotinaldehyde :
A methoxy group at the 2-position and aldehyde functionality at the 3-position distinguish this analog. The aldehyde group enables condensation reactions, while methoxy provides moderate electron donation. The cyclopropoxy group in 2,5-Dichloro-3-cyclopropoxypyridine offers greater steric protection against enzymatic degradation, a critical factor in drug design .
Data Table: Comparative Properties of Pyridine Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity/Stability Features |
|---|---|---|---|---|
| 2,5-Dichloro-3-cyclopropoxypyridine | 2-Cl, 5-Cl, 3-O-Cycloprop | ~218.48 (estimated) | Not reported | High steric bulk, metabolic stability |
| 2,5-Dichloro-3-fluoropyridine | 2-Cl, 5-Cl, 3-F | 165.98 | Not reported | Electrophilic NAS reactivity |
| 3-Amino-2,5-dichloropyridine | 2-Cl, 5-Cl, 3-NH₂ | 163.00 (estimated) | Not reported | Polar solubility, coupling reactions |
| 2,3-Dichloropyridine | 2-Cl, 3-Cl | 147.98 | 65–67 | High reactivity, lower metabolic stability |
| 5-Chloro-2-methoxynicotinaldehyde | 5-Cl, 2-OCH₃, 3-CHO | 185.60 | Not reported | Aldehyde-driven condensation reactions |
Sources:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
